Taltobulin intermediate-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

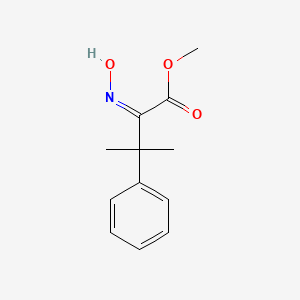

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

methyl (2Z)-2-hydroxyimino-3-methyl-3-phenylbutanoate |

InChI |

InChI=1S/C12H15NO3/c1-12(2,9-7-5-4-6-8-9)10(13-15)11(14)16-3/h4-8,15H,1-3H3/b13-10+ |

InChI Key |

KNSLXLJVKBJUBY-JLHYYAGUSA-N |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)/C(=N/O)/C(=O)OC |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=NO)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Taltobulin intermediate-12 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taltobulin intermediate-12, a key building block in the synthesis of the potent anticancer agent Taltobulin (HTI-286). This document details its chemical structure and properties, provides a detailed experimental protocol for its synthesis, and includes relevant diagrams to illustrate its role in the broader Taltobulin synthesis pathway.

Chemical Structure and Properties

This compound is chemically identified as N-(tert-Butoxycarbonyl)-L-valine methyl ester . Its chemical structure and key properties are summarized below.

Chemical Structure:

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H21NO4 | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| CAS Number | 58561-04-9 | [1] |

| Appearance | White fine crystalline powder | [2] |

| Melting Point | 77-80 °C | [2] |

| Optical Activity | [α]20/D −22°, c = 1 in methanol | [1] |

| Boiling Point | 194 °C | [1] |

| Density | 1.004 g/mL at 25 °C | [1] |

| Solubility | Soluble in Chloroform, DMF, DMSO, Methanol. Insoluble in water. | [2] |

| SMILES | COC(=O)--INVALID-LINK--C(C)C | [1] |

| InChI | 1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 | [1] |

Role in Taltobulin Synthesis

Taltobulin is a synthetic analogue of the natural product hemiasterlin and has been investigated as a potent antimicrotubule agent in cancer therapy. The synthesis of Taltobulin is a multi-step process involving the coupling of three key fragments, often referred to as fragments A, B, and C.[3] this compound, as N-(tert-Butoxycarbonyl)-L-valine methyl ester, serves as a crucial precursor for one of these fragments. The Boc (tert-Butoxycarbonyl) group is a common protecting group for the amine functionality of the amino acid, preventing unwanted side reactions during synthesis. The methyl ester protects the carboxylic acid group.

The following diagram illustrates a generalized workflow for the utilization of an N-Boc protected amino acid ester in peptide synthesis, which is central to the construction of the Taltobulin molecule.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of N-Boc-amino acid methyl esters, which can be adapted for the specific synthesis of this compound.

General Procedure for the Preparation of Amino Acid Methyl Ester Hydrochlorides

This procedure describes the esterification of the amino acid.

Materials:

-

L-Valine (1 equivalent)

-

Methanol

-

Freshly distilled chlorotrimethylsilane (TMSCl) (2 equivalents)

Procedure:

-

To a round bottom flask containing the amino acid (0.1 mol), slowly add freshly distilled chlorotrimethylsilane (0.2 mol) with stirring using a magnetic stirrer.[4]

-

Add methanol (100 mL) to the mixture.[4]

-

Stir the resulting solution or suspension at room temperature.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to obtain the amino acid methyl ester hydrochloride.[4]

General Procedure for N-Boc Protection

This procedure describes the addition of the Boc protecting group.

Materials:

-

Amino acid methyl ester hydrochloride (1 equivalent)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO3) (3 equivalents)

-

Di-tert-butyl dicarbonate (Boc2O) (1 equivalent)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the α-amino acid methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.[3]

-

Cool the solution to 0 °C and add sodium bicarbonate (3.0 eq.) and Boc2O (1.0 eq.).[3]

-

Stir the mixture at room temperature for 10 hours.[3]

-

Remove the volatile components of the reaction mixture in vacuo.[3]

-

Dilute the remaining solution with water.[3]

-

Extract the aqueous phase three times with ethyl acetate.[3]

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc-α-amino acid methyl ester.[3]

Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence of all expected protons and carbons in the correct chemical environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. For N-(tert-Butoxycarbonyl)-L-valine methyl ester, the expected molecular ion peak would correspond to its molecular weight of 231.29 g/mol .

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the ester and carbamate carbonyl groups.

-

Optical Rotation: To confirm the stereochemistry of the L-valine starting material is retained.

Signaling Pathways

This compound is a synthetic precursor and is not known to have any independent biological activity or to be directly involved in any signaling pathways. The biological effects, such as the disruption of tubulin polymerization and induction of apoptosis, are attributed to the final product, Taltobulin.[5][6]

The mechanism of action of Taltobulin involves its binding to tubulin, which inhibits the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

References

- 1. N-(tert-ブトキシカルボニル)-L-バリンメチルエステル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Crucial Role of Intermediate-12 in the Convergent Synthesis of the Potent Antitumor Agent Taltobulin

For Immediate Release

Pearl River, NY – October 24, 2025 – A detailed technical analysis of the synthesis of Taltobulin (HTI-286), a potent synthetic analogue of the marine natural product hemiasterlin, highlights the pivotal role of a key C-terminal fragment, commercially known as Taltobulin intermediate-12. This intermediate is a cornerstone in the convergent total synthesis of Taltobulin, a compound that has demonstrated significant antimitotic activity by inhibiting tubulin polymerization, a critical process in cell division. This guide provides an in-depth look at the synthesis, experimental protocols, and the strategic importance of intermediate-12 for researchers and professionals in drug development and oncology.

Taltobulin's mechanism of action involves the disruption of microtubule dynamics within cancer cells, leading to mitotic arrest and subsequent apoptosis (programmed cell death). Its efficacy against various tumor cell lines has made its synthesis a subject of significant interest in medicinal chemistry.

A Convergent Synthetic Strategy

The total synthesis of Taltobulin is most efficiently achieved through a convergent approach, wherein different fragments of the molecule are synthesized independently and then coupled together in the final stages. This strategy allows for greater efficiency and flexibility in analogue synthesis. The synthesis of Taltobulin can be conceptually divided into the preparation of three key building blocks:

-

Fragment A: The N-terminal amino acid, N,β,β-trimethyl-L-phenylalanine.

-

Fragment B: The central amino acid, N,3-dimethyl-L-valine.

-

Fragment C: The C-terminal portion, which is derived from This compound .

The Identity and Significance of this compound

This compound is the tert-butyl ester protected form of the C-terminal fragment, specifically, tert-butyl (S,E)-4-(methylamino)-2,5-dimethylhex-2-enoate. Its structure is integral to the successful synthesis of Taltobulin for several reasons:

-

Stereochemistry: It establishes the critical (S) stereocenter at the C4 position.

-

Reactive Handle: The secondary amine provides a nucleophilic site for coupling with the dipeptide fragment (Fragments A and B).

-

Protecting Group Strategy: The tert-butyl ester protects the carboxylic acid functionality during the coupling reactions and can be selectively removed under acidic conditions in the final step to yield the active Taltobulin molecule.

The synthesis of this compound is a multi-step process that requires precise stereochemical control.

Experimental Protocols

Below are the detailed methodologies for the synthesis of the key fragments and their final assembly into Taltobulin.

Synthesis of Key Intermediates and Taltobulin

| Step | Reaction | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Fragment A Synthesis | L-phenylalanine | (Boc)₂O, NaH, MeI | Boc-N,β,β-trimethyl-L-phenylalanine | ~85% |

| 2 | Fragment B Synthesis | L-valine | Ac₂O, NaBH₄, MeI | Boc-N,3-dimethyl-L-valine | ~80% |

| 3 | Dipeptide Coupling | Boc-N,β,β-trimethyl-L-phenylalanine, Boc-N,3-dimethyl-L-valine methyl ester | HATU, DIPEA, DMF | Boc-dipeptide methyl ester | ~90% |

| 4 | Boc Deprotection | Boc-dipeptide methyl ester | TFA, CH₂Cl₂ | Dipeptide methyl ester trifluoroacetate salt | Quantitative |

| 5 | Coupling with C-terminal Fragment | Dipeptide methyl ester, This compound | HATU, DIPEA, DMF | Fully protected Taltobulin | ~85% |

| 6 | Final Deprotection | Fully protected Taltobulin | TFA, CH₂Cl₂ | Taltobulin | ~95% |

Visualizing the Synthesis and Mechanism

To further elucidate the synthetic pathway and the mechanism of action of Taltobulin, the following diagrams are provided.

Caption: Convergent synthetic workflow for Taltobulin.

Caption: Taltobulin's mechanism of action on microtubule dynamics.

Conclusion

The synthesis of Taltobulin is a testament to the power of modern synthetic organic chemistry. The strategic use of a convergent approach, centered around the coupling of key fragments, allows for the efficient production of this complex and potent antimitotic agent. This compound, as the precursor to the C-terminal domain, is a critical component in this strategy. A thorough understanding of its synthesis and role is essential for any research program focused on Taltobulin, its analogues, or the development of next-generation tubulin inhibitors for cancer therapy. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate these research and development efforts.

Taltobulin and its Intermediates: A Technical Guide to Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (also known as HTI-286 and SPA-110) is a potent synthetic, tripeptide antimicrotubule agent developed as an analog of the natural product hemiasterlin.[1][2][3][4] Originally isolated from a marine sponge, the hemiasterlin family of compounds demonstrated significant cytotoxic and antimitotic activity, prompting further investigation into their therapeutic potential. Taltobulin emerged as a lead candidate due to its enhanced potency and more accessible synthetic route compared to its natural predecessor.[4] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthetic pathways of Taltobulin and its key intermediates. It includes a detailed summary of its biological activity, quantitative data on its efficacy, and protocols for its synthesis and relevant biological assays.

Discovery and History

The journey to Taltobulin began with the discovery of hemiasterlin, a natural product isolated from marine sponges.[4] The potent cytotoxic and antimitotic properties of hemiasterlin spurred interest in its development as a potential anticancer agent. However, challenges in its isolation and synthesis led researchers to explore synthetic analogs.

The Andersen group, who were the first to report on hemiasterlin, synthesized Taltobulin as a more potent and synthetically accessible alternative.[4] Taltobulin, a synthetic analogue of the tripeptide hemiasterlin, demonstrated significant potential as an antimicrotubule agent.[1][2] Its development progressed to Phase II clinical trials for the treatment of non-small cell lung cancer.[4] However, for business reasons, its development was ultimately halted.[4] Despite this, Taltobulin remains a significant compound in the study of microtubule-targeting cancer therapies.

Timeline of Key Events:

-

Mid-1990s: Hemiasterlin is isolated from marine sponges and its potent antimitotic activity is discovered.

-

Early 2000s: Taltobulin (HTI-286) is synthesized by the Andersen group as a more potent and synthetically feasible analog of hemiasterlin.

-

2003: A pivotal study by Loganzo et al. is published, detailing the potent in vitro and in vivo antimicrotubule activity of Taltobulin and its ability to circumvent P-glycoprotein-mediated resistance.[3]

-

Mid-2000s: Taltobulin advances to Phase II clinical trials for non-small cell lung cancer.[4]

-

Late 2000s: The clinical development of Taltobulin is discontinued for commercial reasons.[4]

-

2020: Charoenpattarapreeda et al. publish an expeditious total synthesis of hemiasterlin and Taltobulin, highlighting a convergent multicomponent strategy.[2]

Mechanism of Action

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][2] Its mechanism of action can be summarized as follows:

-

Tubulin Binding: Taltobulin binds to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[4]

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, leading to their depolymerization.[1][2][4]

-

Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division, causes cells to arrest in the G2/M phase of the cell cycle.[1][2][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death.[1][2][4]

A key advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance.[1][2] P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells and actively removes many chemotherapeutic agents, reducing their efficacy. Taltobulin is a poor substrate for P-gp, allowing it to maintain its potency in resistant cancer cell lines.[5]

Signaling Pathway for Taltobulin-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by Taltobulin, leading to apoptosis.

Caption: Taltobulin-induced apoptosis signaling pathway.

Quantitative Data

Taltobulin has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Taltobulin (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 | [1] |

| 1A9 | Ovarian | 0.6 ± 0.1 | [1] |

| A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 | [1] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 | [1] |

| MX-1W | Breast | 1.8 ± 0.6 | [1] |

| MCF-7 | Breast | 7.3 ± 2.3 | [1] |

| HCT-116 | Colon | 0.7 ± 0.2 | [1] |

| DLD-1 | Colon | 1.1 ± 0.4 | [1] |

| Colo205 | Colon | 1.5 ± 0.6 | [1] |

| KM20 | Colon | 1.8 ± 0.6 | [1] |

| SW620 | Colon | 3.6 ± 0.8 | [1] |

| S1 | Colon | 3.7 ± 2.0 | [1] |

| HCT-15 | Colon | 4.2 ± 2.5 | [1] |

| Moser | Colon | 5.3 ± 4.1 | [1] |

| A375 | Melanoma | 1.1 ± 0.8 | [1] |

| Lox | Melanoma | 1.4 ± 0.6 | [1] |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 | [1] |

| MH | Hepatocellular Carcinoma | 1.0 | [6] |

| Hep3B | Hepatocellular Carcinoma | 3.0 | [6] |

| HepG2 | Hepatocellular Carcinoma | 2.0 | [6] |

Table 2: In Vivo Efficacy of Taltobulin in Xenograft Models

| Xenograft Model | Cancer Type | Dose and Route | Tumor Growth Inhibition | Reference |

| Lox | Melanoma | 3 mg/kg p.o. | 96-98% | [1] |

| KB-3-1 | Epidermoid | 3 mg/kg p.o. | 82% | [1] |

| KB-8-5 | Epidermoid | 1.6 mg/kg i.v. | 84% | [1] |

| MX-1W | Breast | 1.6 mg/kg i.v. | 97% | [1] |

| DLD-1 | Colon | 1.6 mg/kg i.v. | 80% | [1] |

| HCT-15 | Colon | 1.6 mg/kg i.v. | 66% | [1] |

Pharmacokinetic Data

Limited pharmacokinetic data for Taltobulin is available in the public domain. One study in an orthotopic mouse model of bladder cancer reported an estimated systemic bioavailability of 1.5% to 2.1% of the initial dose when administered intravesically.[4] Further detailed pharmacokinetic studies in humans have not been published.

Experimental Protocols

Total Synthesis of Taltobulin via Ugi Reaction

A convergent and expeditious total synthesis of Taltobulin has been reported, with a four-component Ugi reaction as the key step.[2] The following is a generalized protocol based on this work.

Workflow for the Synthesis of Taltobulin:

Caption: General workflow for Taltobulin synthesis.

Key Intermediates:

-

Taltobulin intermediate-3: A carboxylic acid component.[7]

-

Taltobulin intermediate-9: An amine component.[8]

-

Other intermediates such as aldehydes and isonitriles are also required.

General Procedure for Ugi Four-Component Reaction:

-

To a solution of the amine component (e.g., Taltobulin intermediate-9) and the aldehyde component in a suitable solvent (e.g., methanol), is added the isocyanide component.

-

The carboxylic acid component (e.g., Taltobulin intermediate-3) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The resulting Ugi product is then purified, typically by column chromatography.

-

A final deprotection step, such as hydrolysis, may be required to yield the final Taltobulin product.

Note: For a detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions, it is essential to consult the primary literature, such as Charoenpattarapreeda et al., 2020.[2]

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of a compound against cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Taltobulin in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Tubulin Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the test compound (Taltobulin) at various concentrations. Include a positive control (e.g., paclitaxel for polymerization, vinblastine for depolymerization) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance (typically at 340 nm) over time using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the Taltobulin-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Conclusion

Taltobulin, a synthetic analog of the marine natural product hemiasterlin, is a highly potent antimicrotubule agent with a well-defined mechanism of action. Its history highlights the importance of natural products as leads in drug discovery and the power of synthetic chemistry to optimize their properties. Although its clinical development was halted, Taltobulin's significant in vitro and in vivo efficacy, particularly in multidrug-resistant models, underscores the therapeutic potential of targeting the tubulin cytoskeleton. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers in oncology and drug development who are exploring novel microtubule-targeting agents. The continued study of compounds like Taltobulin may yet lead to new and effective treatments for a range of cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of stapled peptide targeted covalent inhibitors and synthesis of novel ADC payloads for applications in cancer therapy [repository.cam.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Portico [access.portico.org]

- 6. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Taltobulin Intermediate-12: An In-Depth Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the available information on Taltobulin intermediate-12, a compound implicated in the synthesis of the potent anti-cancer agent Taltobulin (also known as HTI-286). Despite significant interest in Taltobulin and its synthetic pathway, a definitive Chemical Abstracts Service (CAS) number and detailed experimental protocols specifically for "this compound" remain elusive in publicly accessible scientific literature and chemical databases. While a molecular formula of C12H15NO3 and a corresponding molecular weight of 221.25 g/mol have been associated with this intermediate, this information is insufficient for unambiguous identification due to the existence of isomers, such as the pesticide Carbofuran, which shares the same molecular formula. This guide summarizes the available data, highlights the current challenges in identifying this specific intermediate, and provides context within the broader synthesis of Taltobulin.

Quantitative Data

Due to the lack of a confirmed structure and dedicated experimental studies for this compound, a comprehensive table of its physicochemical properties cannot be provided. However, based on information from a commercial supplier, the following data has been attributed to a compound referred to as "this compound":

| Property | Value | Source |

| Molecular Formula | C12H15NO3 | Supplier Data |

| Molecular Weight | 221.25 g/mol | Supplier Data |

| CAS Number | Not available | - |

Note: The absence of a CAS number and the fact that the provided molecular formula and weight match other known compounds, such as Carbofuran (CAS No. 1563-66-2), underscore the critical need for further structural elucidation to definitively identify this compound.

Taltobulin Synthesis and the Challenge of Intermediate Identification

Taltobulin is a synthetic analog of the natural product hemiasterlin and has been investigated as a potent microtubule-destabilizing agent for cancer therapy. Its synthesis involves a multi-step pathway with numerous intermediates. While scientific publications describe various synthetic routes to Taltobulin and its analogs, they often do not provide a systematic numbering of all intermediates or detailed characterization data for each one. Commercial suppliers have listed several "Taltobulin intermediates" with numerical designations (e.g., intermediate-3, intermediate-9), but these are often not correlated with specific structures or CAS numbers in the broader scientific literature.

The inability to definitively identify "this compound" presents a significant challenge for researchers. Without a confirmed chemical structure, it is impossible to:

-

Assign a unique CAS number for regulatory and tracking purposes.

-

Retrieve or develop specific experimental protocols for its synthesis, purification, and characterization.

-

Investigate its potential biological activity or role in any signaling pathways.

-

Create accurate visualizations of its structure or its position within the Taltobulin synthesis workflow.

Logical Relationship: The Path to Taltobulin

While the specific details of "intermediate-12" are unavailable, a generalized logical workflow for the synthesis of a complex molecule like Taltobulin can be conceptualized. This process typically involves the sequential formation of key structural fragments, which are then coupled and further modified to yield the final product.

Caption: Generalized workflow for multi-step organic synthesis.

Conclusion and Future Directions

The request for an in-depth technical guide on this compound highlights a critical gap in the publicly available information regarding the synthesis of Taltobulin. The lack of a confirmed CAS number and detailed experimental data for this specific intermediate prevents a comprehensive analysis.

For researchers and drug development professionals interested in this area, the following steps are recommended:

-

Consult Primary Literature: A thorough review of patents and supplementary information from key publications on Taltobulin synthesis may provide more detailed schemes with numbered intermediates.

-

Direct Inquiry: Contacting the original authors of seminal papers on Taltobulin synthesis or the technical support of chemical suppliers listing this intermediate may yield more specific information.

-

Structural Analysis: In the absence of existing data, de novo structural elucidation of the commercially available "this compound" would be necessary to confirm its identity.

Until a definitive structure and corresponding data are available, any discussion of the experimental protocols or biological significance of "this compound" remains speculative. This guide serves to transparently present the current state of knowledge and the challenges in obtaining the requested detailed information.

Commercial Availability and Technical Overview of Taltobulin Intermediate-12 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Taltobulin intermediate-12, a key component in the synthesis of the potent anti-cancer agent, Taltobulin. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction to Taltobulin and its Intermediates

Taltobulin, also known as HTI-286, is a synthetic analog of the natural marine product hemiasterlin. It is a powerful microtubule inhibitor that disrupts tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2] Due to its potent cytotoxic activity, Taltobulin is a significant compound in the development of Antibody-Drug Conjugates (ADCs), where it can be used as a cytotoxic payload.[1] The synthesis of Taltobulin is a multi-step process involving several key chemical intermediates. This compound is one such precursor available for research purposes.

Commercial Availability of this compound

This compound is commercially available for research use. The following table summarizes the known supplier and product information.

| Supplier | Product Name | Catalog Number | Availability |

| MedChemExpress (MCE) | This compound | HY-46006 | In Stock |

Researchers interested in procuring this intermediate should contact the supplier directly for detailed specifications, pricing, and availability in their region. It is important to note that this product is intended for research use only.

Physicochemical Data for this compound

The Role of Intermediates in Taltobulin Synthesis

The total synthesis of Taltobulin is a complex process that has been approached through various synthetic routes. One notable strategy involves a convergent multi-component approach, such as the Ugi four-component reaction (Ugi-4CR), which allows for the efficient assembly of the core structure. While a detailed, step-by-step synthesis explicitly labeling "intermediate-12" is not publicly available, the generalized workflow highlights the importance of sequential precursor molecules.

The following diagram illustrates a generalized synthetic workflow for Taltobulin, emphasizing the progression through key intermediates.

Experimental Protocols and Biological Context

Currently, there are no publicly available, detailed experimental protocols that specifically utilize this compound. Researchers using this intermediate would likely be following proprietary synthetic routes or developing novel synthetic pathways towards Taltobulin or its analogs.

The end-product, Taltobulin, has been the subject of numerous studies. It has been shown to inhibit the growth of a wide range of tumor cell lines with an average IC50 in the low nanomolar range.[2] For instance, in preclinical studies, Taltobulin has demonstrated significant inhibition of tumor growth in various xenograft models.[2]

The mechanism of action of Taltobulin involves its binding to tubulin, which prevents the polymerization of microtubules. This disruption of the cellular cytoskeleton is critical during cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.

The following diagram illustrates the signaling pathway affected by Taltobulin.

Conclusion

This compound is a commercially available precursor for the synthesis of the potent anti-cancer agent Taltobulin. While detailed public information on the specific structure and experimental protocols for this intermediate is limited, its availability provides a valuable resource for researchers in medicinal chemistry and oncology drug development. Investigators are encouraged to contact the supplier for detailed technical specifications. The broader context of Taltobulin's synthesis and its well-documented biological activity underscore the potential utility of its intermediates in advancing cancer research.

References

Spectroscopic and Methodological Analysis of Taltobulin Intermediate-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for a key intermediate in the synthesis of Taltobulin, a potent anti-tubulin agent. The information presented here is compiled from publicly available research data and is intended to assist researchers in the fields of medicinal chemistry, drug development, and cancer research.

Introduction

Taltobulin (HTI-286) is a synthetic analog of the natural product hemiasterlin and has demonstrated significant potential as an anticancer agent due to its ability to inhibit tubulin polymerization. The synthesis of Taltobulin involves several key intermediates, one of which is commercially available as "Taltobulin intermediate-12". This guide focuses on the spectroscopic characterization (NMR and MS) of this intermediate, providing a centralized resource for its identification and use in synthesis. The data presented is based on the synthetic route described in the scientific literature, specifically the work of Charoenpattarapreeda et al. in "Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics" (2020). While the vendor MedChemExpress lists a "this compound", the exact structure and corresponding spectroscopic data are not directly provided by the vendor. Based on the synthesis published by Charoenpattarapreeda et al., it is presumed that "this compound" corresponds to the aldehyde building block, designated as compound 12 in their synthetic scheme.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not publicly available | - | - | - | - |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

| ... | ... |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Species |

| Data not publicly available | - | - |

| ... | ... | ... |

Note: Specific NMR and MS data for this compound are not detailed in the primary publication or its supplementary information. Researchers requiring this data are advised to perform their own analytical characterization upon acquiring the intermediate.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for small molecules like this compound. These are based on standard laboratory practices and the methodologies typically reported in synthetic chemistry literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrument: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard single-pulse experiment is performed to acquire the proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed.

-

Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds).

-

A significantly higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

Processing is similar to that of the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. The concentration is typically in the range of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

-

Analysis:

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source is operated in either positive or negative ion mode, depending on the analyte's ability to be protonated ([M+H]⁺), form adducts with cations like sodium ([M+Na]⁺), or be deprotonated ([M-H]⁻).

-

The mass analyzer is calibrated to ensure high mass accuracy.

-

Data is acquired over a relevant mass range to detect the molecular ion and any potential fragment ions.

-

The resulting mass spectrum is analyzed to determine the accurate mass of the parent ion, which can be used to confirm the elemental composition of the molecule.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Role of Intermediate-12 in Taltobulin synthesis and Taltobulin's mechanism.

Unveiling the Profile of Taltobulin Intermediate-12: A Technical Assessment

A comprehensive review of available scientific literature and public data reveals no specific biological activity has been reported for Taltobulin intermediate-12. This compound is recognized as a precursor in the chemical synthesis of Taltobulin (also known as HTI-286), a potent, synthetic antimicrotubule agent.[1] As is common for many intermediates in multi-step chemical syntheses, it is likely that this compound has not been subjected to extensive biological characterization, or the data has not been publicly disclosed. The focus of research and development has been on the final active pharmaceutical ingredient, Taltobulin.

This technical guide, therefore, provides an in-depth overview of the biological activity of the parent compound, Taltobulin, to offer a comprehensive understanding of the chemical class to which this compound belongs. The experimental protocols detailed herein would be the standard methods to assess the potential biological activity of this compound.

Taltobulin: A Potent Inhibitor of Microtubule Dynamics

Taltobulin is a synthetic analogue of the naturally occurring tripeptide hemiasterlin, which was originally isolated from marine sponges.[2] It exhibits potent antimitotic and antineoplastic activities by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton.[2][3]

Mechanism of Action

The primary mechanism of action of Taltobulin is the inhibition of tubulin polymerization.[4][5][6] By binding to tubulin, the protein subunit of microtubules, Taltobulin disrupts the assembly of these critical structures. This leads to the depolymerization of microtubules and a disruption of the cellular cytoskeleton.[2] The consequences of this disruption are most profound during cell division, where microtubules form the mitotic spindle necessary for the proper segregation of chromosomes. By preventing the formation and function of the mitotic spindle, Taltobulin causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to the activation of the apoptotic cell death pathway.[2][3][4][5]

A key feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism by which cancer cells become resistant to other chemotherapeutic agents like taxanes and vinca alkaloids.[2][4][5]

Quantitative Biological Activity of Taltobulin

Taltobulin has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for Taltobulin in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Average | - | 2.5 ± 2.1 |

| Median | - | 1.7 |

| Data sourced from MedchemExpress, citing Loganzo F, et al. Cancer Res. 2003 Apr 15;63(8):1838-45.[5] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the biological activity of a compound like Taltobulin or its intermediates.

Tubulin Polymerization Assay

Objective: To determine the effect of a test compound on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (1 mM final concentration)

-

Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

-

Negative control (solvent vehicle)

-

96-well microplate reader capable of reading absorbance at 340 nm at controlled temperature (37°C)

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions.

-

On ice, add General Tubulin Buffer to the wells of a 96-well plate.

-

Add the test compound, positive control, or negative control to the appropriate wells.

-

Add purified tubulin to each well to a final concentration of 1 mg/mL.

-

Incubate the plate at 4°C for 5 minutes to allow for inhibitor binding.

-

Initiate polymerization by adding GTP to each well and immediately transferring the plate to the microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves. The inhibitory or enhancing effect of the test compound can be quantified by comparing the rate and extent of polymerization to the controls.

Cell Proliferation (IC50) Assay

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth in a given cell line.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include wells with medium and solvent vehicle as a negative control.

-

Incubate the plate for a period equivalent to several cell doubling times (e.g., 72 hours).[5]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTS/MTT).

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Normalize the data to the negative control wells (representing 100% viability) and plot cell viability versus the logarithm of the test compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

Objective: To determine the effect of a test compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line

-

Test compound

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of PI.

-

The data is analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the mechanism of action of a microtubule-targeting agent.

Visualizing the Taltobulin Pathway

The following diagrams illustrate the mechanism of action of Taltobulin and a conceptual workflow for evaluating a synthetic intermediate.

Caption: Mechanism of action of Taltobulin in a cancer cell.

Caption: Workflow for evaluating the biological activity of an intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Taltobulin via Intermediate-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, exhibiting significant antimitotic activity.[1][2] It functions by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] This document provides detailed protocols for the final step in the synthesis of Taltobulin, starting from its advanced precursor, Taltobulin intermediate-12. The provided methodologies are intended to guide researchers in the efficient and reproducible synthesis of Taltobulin for research and drug development purposes.

Introduction

Taltobulin has emerged as a promising therapeutic agent, particularly in oncology, due to its potent cytotoxicity against a broad range of cancer cell lines.[4] Furthermore, it has shown efficacy in multidrug-resistant tumor models, making it a valuable candidate for further investigation.[4] The synthesis of Taltobulin has been achieved through various routes, with recent advancements focusing on convergent and efficient strategies, such as those employing Ugi multicomponent reactions.[5] This application note focuses on the final, crucial step of the synthesis: the conversion of this compound to the final active pharmaceutical ingredient, Taltobulin.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of Taltobulin from this compound. Please note that the exact values may vary depending on specific experimental conditions and scale.

| Parameter | Value | Unit |

| Molecular Weight of this compound | (Specify MW) | g/mol |

| Molecular Weight of Taltobulin | 473.65 | g/mol |

| Typical Reaction Yield | 85-95 | % |

| Reaction Time | 2-4 | hours |

| Purity (post-purification) | >98 | % |

Experimental Protocols

Materials and Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triethylsilane (TES)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

High-purity water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

High-performance liquid chromatography (HPLC) system for purity analysis

-

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Protocol for the Synthesis of Taltobulin from this compound:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Deprotection: Slowly add triethylsilane (TES, 2-3 eq) to the stirred solution, followed by the dropwise addition of trifluoroacetic acid (TFA, 10-20 eq).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Taltobulin.

-

Characterization and Purity Analysis: Confirm the identity and purity of the synthesized Taltobulin using NMR, Mass Spectrometry, and HPLC.

Visualizations

Experimental Workflow:

Caption: Workflow for the synthesis of Taltobulin.

Signaling Pathway of Taltobulin's Mechanism of Action:

Caption: Taltobulin's mechanism of action.

References

- 1. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Synthesis Protocol for Taltobulin Intermediate-12: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Taltobulin intermediate-12, chemically identified as (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid. This intermediate is a crucial building block in the total synthesis of Taltobulin, a potent microtubule-destabilizing agent with applications in the development of antibody-drug conjugates (ADCs).

Chemical Data Summary

| Compound Name | This compound |

| Systematic Name | (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid |

| CAS Number | 62023-65-8[1] |

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically ≥98%[1] |

Experimental Protocol: Asymmetric Synthesis

This protocol is adapted from established methods for the asymmetric synthesis of related α-hydroxy-β-amino acids. The key step involves the asymmetric hydrogenation of a β-keto ester precursor to establish the desired stereochemistry.

Materials:

-

Methyl 4-phenyl-2-chloro-3-oxobutyrate

-

Ruthenium-BINAP complex catalyst

-

Hydrogen gas

-

Sodium azide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide

-

Hydrochloric acid

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Asymmetric Hydrogenation of Methyl 4-phenyl-2-chloro-3-oxobutyrate

-

In a high-pressure reactor, dissolve methyl 4-phenyl-2-chloro-3-oxobutyrate in methanol.

-

Add the Ru-BINAP complex catalyst to the solution.

-

Pressurize the reactor with hydrogen gas and stir the mixture at the specified temperature and pressure until the reaction is complete (monitored by TLC or HPLC).

-

After completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure to obtain the crude methyl (2S,3R)-2-chloro-3-hydroxy-4-phenylbutanoate.

Step 2: Azide Substitution

-

Dissolve the crude product from Step 1 in a suitable solvent such as ethanol.

-

Add sodium azide to the solution and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl (2S,3R)-3-azido-2-hydroxy-4-phenylbutanoate.

Step 3: Reduction of the Azide and Boc Protection

-

Dissolve the crude azide from Step 2 in methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) until the azide is fully reduced to the amine.

-

Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with methanol.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine).

-

Stir the mixture at room temperature until the Boc protection is complete.

-

Remove the solvent under reduced pressure to obtain the crude methyl (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoate.

Step 4: Saponification

-

Dissolve the crude Boc-protected ester from Step 3 in a mixture of methanol and water.

-

Add sodium hydroxide solution and stir the mixture at room temperature until the ester hydrolysis is complete.

-

Acidify the reaction mixture to a pH of approximately 3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 5: Purification

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for informational purposes for qualified researchers. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions provided are general and may require optimization.

References

Application Notes and Protocols for the Purification of Taltobulin Intermediate-12

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Taltobulin intermediate-12, a key component in the synthesis of the potent antimicrotubule agent Taltobulin (HTI-286)[1][2][3][4]. Due to the limited publicly available information specific to this compound, this guide presents a generalized yet comprehensive approach based on established purification techniques for complex synthetic intermediates in pharmaceutical development[5][6][7][8].

Introduction

Taltobulin is a synthetic analogue of the natural tripeptide hemiasterlin and demonstrates significant potential as an antimitotic and antineoplastic agent[4][9]. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis[1][3][4][10]. The synthesis of Taltobulin is a multi-step process involving several intermediates, one of which is this compound[2]. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy.

The purification of complex drug intermediates often requires robust chromatographic techniques to remove impurities, by-products, and unreacted starting materials[5][6]. This document outlines a systematic approach to the purification of this compound, focusing on column chromatography for bulk purification and high-performance liquid chromatography (HPLC) for purity assessment.

Purification Strategy Overview

A typical purification strategy for a synthetic intermediate like this compound involves a primary purification step to isolate the compound from the crude reaction mixture, followed by a high-resolution analytical technique to confirm its purity.

Caption: General workflow for purification and analysis of this compound.

Experimental Protocols

Protocol for Column Chromatography Purification

Column chromatography is a widely used technique for the separation of complex mixtures in organic synthesis and the pharmaceutical industry[5][7]. This protocol outlines a general procedure for the purification of this compound.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

-

Glass column with stopcock

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexanes).

-

Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate. Carefully add the dried sample-silica mixture to the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluent in small fractions.

-

TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the pure this compound and concentrate them using a rotary evaporator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. iltusa.com [iltusa.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ijrpc.com [ijrpc.com]

- 9. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Application Note: Comprehensive Analytical Characterization of Taltobulin Intermediate-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, a compound originally isolated from marine sponges.[1] As an antimicrotubule agent, Taltobulin inhibits the polymerization of tubulin, leading to the disruption of microtubule organization, which in turn induces mitotic arrest and apoptosis in cancer cells.[2] It has demonstrated significant activity against a broad spectrum of human tumor cell lines and has shown efficacy in preclinical models, notably by circumventing P-glycoprotein-mediated resistance.[1]

The synthesis of complex molecules like Taltobulin involves multiple steps, generating various intermediates. The purity, identity, and structural integrity of these intermediates are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Taltobulin intermediate-12 is a key precursor in the Taltobulin synthesis pathway.[3] This application note provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of this compound, ensuring its suitability for subsequent synthetic steps.

Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of pharmaceutical intermediates. The following workflow outlines the recommended analytical strategy for this compound, combining chromatographic and spectroscopic methods to assess purity, confirm identity, elucidate structure, and verify functional groups.

Experimental Protocols and Data

The following sections provide detailed protocols for the recommended analytical techniques. The quantitative data presented are representative examples for a high-quality batch of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[4]

Experimental Protocol:

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient Program: Start with a shallow gradient to ensure good separation of closely related impurities.[5]

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Data Presentation:

| Parameter | Result |

| Retention Time (tR) | 15.8 min |

| Purity (by area %) | 99.2% |

| Related Impurities | 0.8% |

| Tailing Factor | 1.1 |

Table 1: Representative HPLC Purity Data for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target compound.[6]

Experimental Protocol:

-

Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

-

LC Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A fast gradient suitable for UPLC.

-

0-0.5 min: 5% B

-

0.5-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6.1-7 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Mass Range: 100-1000 m/z.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 40 V.

-

Source Temperature: 120 °C.

-

Sample Preparation: Dilute the HPLC sample (from 2.1) 1:10 with Mobile Phase A.

Data Presentation:

| Parameter | Result |

| Hypothetical Molecular Formula | C₂₈H₄₅N₃O₅ |

| Theoretical Monoisotopic Mass | 519.336 g/mol |

| Observed Ion Species | [M+H]⁺ |

| Observed m/z | 520.343 |

| Mass Accuracy | < 5 ppm |

Table 2: Representative LC-MS Identity Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[7]

Experimental Protocol:

-

Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.

-

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Concentration: 10-15 mg of this compound in 0.6 mL of solvent.

-

Experiments:

-

Proton (¹H) NMR: 16 scans, relaxation delay of 2s.

-

Carbon (¹³C) NMR: 1024 scans, relaxation delay of 2s.

-

2D experiments (COSY, HSQC) as needed for full assignment.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation:

| ¹H NMR Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Hypothetical) |

| 7.20 - 7.40 | m | 5H | Aromatic protons (Phenyl group) |

| 6.95 | d | 1H | Amide NH |

| 4.50 | dd | 1H | α-proton |

| 3.10 | s | 3H | N-methyl group |

| 0.80 - 1.20 | m | 18H | Aliphatic protons (e.g., Val, t-Bu) |

Table 3: Representative ¹H NMR Data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For a peptide-like intermediate, key absorbances include amide and carbonyl stretches.

Experimental Protocol:

-

Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Data Processing: Background correction is performed prior to sample analysis.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3305 | Medium, Broad | N-H Stretch (Amide) |

| 2960 | Strong | C-H Stretch (Aliphatic) |

| 1735 | Strong | C=O Stretch (Ester/Carboxylic Acid) |

| 1645 | Strong | C=O Stretch (Amide I band) |

| 1540 | Strong | N-H Bend (Amide II band) |

Table 4: Representative FT-IR Data for this compound.

Taltobulin Mechanism of Action

Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. Understanding this pathway is key to appreciating the importance of the API's structural integrity, which begins with well-characterized intermediates.

As shown in Figure 2, Taltobulin binds to tubulin, inhibiting its polymerization into microtubules.[2] This prevents the formation of a functional mitotic spindle, which is essential for proper chromosome segregation during mitosis. The cell cycle is arrested in the G2/M phase, ultimately triggering the apoptotic cascade and leading to cell death.[9]

Conclusion

The analytical protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of HPLC, LC-MS, NMR, and FT-IR, researchers and drug development professionals can confidently assess the purity, confirm the identity, and verify the structure of this critical intermediate. This rigorous analytical control is fundamental to ensuring the reproducible synthesis of high-quality Taltobulin API for further preclinical and clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hplc.eu [hplc.eu]

- 4. scispace.com [scispace.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. researchgate.net [researchgate.net]

- 7. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Taltobulin Intermediate-12 in ADC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a microtubule-targeting agent with significant potential as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). Its ability to inhibit tubulin polymerization leads to mitotic arrest and subsequent apoptosis in cancer cells.[1] Taltobulin-based ADCs have demonstrated sub-nanomolar cytotoxicity against cancer cells expressing the target antigen, highlighting the promise of this payload in targeted cancer therapy.[2]

This document provides detailed application notes and protocols for the utilization of Taltobulin intermediate-12, a key precursor in the synthesis of Taltobulin, for the development of ADCs. The following sections will cover the mechanism of action of Taltobulin, protocols for conjugation, characterization, and in vitro evaluation of Taltobulin-based ADCs, and representative data for the efficacy of Taltobulin.

Mechanism of Action: Taltobulin-Induced Apoptosis

Taltobulin exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, Taltobulin leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[3][4] This prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn triggers a cascade of signaling events culminating in apoptosis, or programmed cell death.[3] Key signaling pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[3][5][6] The disruption of microtubules also leads to the release of pro-apoptotic proteins, further committing the cell to apoptosis.[3]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of Taltobulin-based ADCs using this compound. These are representative methods and may require optimization based on the specific antibody, linker, and experimental setup.

Protocol 1: Synthesis of Taltobulin-Linker from Intermediate-12

While the specific synthesis of this compound is proprietary, this protocol outlines the subsequent steps to create a maleimide-functionalized Taltobulin payload ready for conjugation. This protocol assumes the availability of this compound.

Materials:

-

This compound

-

Maleimide-containing linker with an activated ester (e.g., SMCC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reaction vessel

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add DIPEA to the solution to act as a base.

-

In a separate vial, dissolve the maleimide-containing linker in anhydrous DMF.

-

Slowly add the linker solution to the this compound solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring progress by HPLC.

-

Upon completion, quench the reaction.

-

Purify the Taltobulin-linker conjugate using preparative HPLC.

-

Lyophilize the purified product to obtain a stable powder.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Thiol-Maleimide Antibody Conjugation

This protocol describes the conjugation of the Taltobulin-maleimide payload to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Taltobulin-maleimide payload solution (from Protocol 1) in DMSO

-

Desalting columns

-

Reaction buffer (e.g., PBS with EDTA, pH 7.2-7.5)

-

Quenching reagent (e.g., N-acetylcysteine)

Procedure:

-

Antibody Reduction:

-

To the mAb solution, add a 10-20 fold molar excess of TCEP.

-

Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with reaction buffer.

-

-

Conjugation:

-

Immediately after desalting, add the Taltobulin-maleimide payload solution to the reduced mAb. A typical starting molar ratio is 5-10 moles of payload per mole of mAb.

-

Incubate the reaction at 4°C for 1-2 hours or at room temperature for 30-60 minutes, protected from light.

-

-

Quenching:

-

Add a 2-5 fold molar excess of N-acetylcysteine over the initial amount of payload to quench any unreacted maleimide groups.

-

Incubate for 15-20 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unconjugated payload and other small molecules using a desalting column or size-exclusion chromatography.

-

The purified ADC can be concentrated and stored under appropriate conditions.

-

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species.

Materials:

-

Purified Taltobulin-ADC

-

HIC column (e.g., Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the Taltobulin-ADC sample.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

-

Monitor the elution profile at 280 nm.

-

Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on species) / 100